(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide
Description
(Z)-2-((2,4-Dichlorophenyl)imino)-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound characterized by a planar chromene ring system, an imino group (C=N) in the Z-configuration, and a 2,4-dichlorophenyl substituent at the imino position. Chromene derivatives are widely studied for their biological properties, including antimicrobial, anticancer, and β-cell regenerative effects . This compound’s synthesis typically involves condensation reactions between substituted anilines and chromene precursors under reflux conditions, as demonstrated in studies involving similar iminochromene derivatives .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-6-13(12(18)8-10)20-16-11(15(19)21)7-9-3-1-2-4-14(9)22-16/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJPELKAFNNLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)Cl)Cl)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide typically involves the condensation of 2,4-dichloroaniline with a suitable chromene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized chromene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit promising anticancer properties. The compound (Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance, research has shown that chromene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it can inhibit the growth of various bacterial strains, potentially serving as a lead compound for developing new antibiotics . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .
Material Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. The compound can act as a ligand in coordination chemistry, facilitating the development of new catalysts for organic reactions .
Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance their properties. For example, chromene derivatives are known to improve thermal stability and mechanical strength when used as additives in polymer formulations .
Analytical Chemistry
Fluorescent Probes
The fluorescent properties of chromene derivatives make them suitable for use as probes in analytical chemistry. This compound can be employed in fluorescence-based assays for detecting specific biomolecules or environmental pollutants due to its sensitivity and selectivity .
Chromatographic Applications
This compound has also been utilized in chromatography as a stationary phase modifier. Its incorporation into chromatographic systems can enhance separation efficiency and resolution for complex mixtures, particularly in the analysis of pharmaceutical compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the target molecule involved.
Comparison with Similar Compounds
Key Findings :
| Compound | Molecular Weight ([M+H]⁺) | Retention Time (min) | Purity (%) |
|---|---|---|---|
| 35 | 349.02 | 2.834 | 49.6 |
| 36 | 349.01 | 2.985 | 68.26 |
| 37 | 349.01 | 3.002 | 61.5 |
- The 2,5-dichloro substitution (Compound 36) yields the highest purity (68.26%) compared to 2,3- and 3,4-substituted analogs, suggesting superior synthetic efficiency or stability .
- Retention times correlate with hydrophobicity; the 3,4-dichloro isomer (37) exhibits the longest retention time, likely due to increased steric hindrance or reduced polarity .
Z/E Isomerism and Substituent Effects
highlights analogs with diethylamino groups and varying aryl substituents:
- CM677175: (2E)-3-Chloro-4-fluorophenylimino derivative.
- CM677176: (2Z)-2,4-Dichlorophenylimino derivative (same as the target compound).
- CM677177: 2-Chloro-5-(trifluoromethyl)phenylimino derivative.
Key Observations :
- The trifluoromethyl group in CM677177 introduces strong electron-withdrawing effects, which may alter reactivity or metabolic stability .
Functional Group Modifications
- Diethylamino-Substituted Analogs (): The diethylamino group at position 7 enhances lipophilicity, which could improve membrane permeability in drug delivery applications .
Biological Activity
(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide is a compound that has drawn attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, characterized by a chromene backbone substituted with a dichlorophenyl group and an imino functional group. The general structure can be represented as follows:
-
Anticancer Activity :
- Studies have indicated that compounds within the chromene family exhibit significant anticancer properties by inhibiting various cellular pathways involved in tumor growth and proliferation. For instance, the inhibition of acetylcholinesterase (AChE) has been linked to reduced cancer cell viability in several assays .
- The compound may also induce apoptosis through mitochondrial pathways, as evidenced by research showing that similar chromene derivatives trigger caspase activation leading to programmed cell death .
-
Antimicrobial Activity :
- Recent investigations have highlighted the antimicrobial potential of chromene derivatives against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features:
- Substituents : The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and overall potency of the compound against target enzymes and receptors.
- Functional Groups : The imino and carboxamide functionalities are crucial for binding interactions with biological targets, influencing both efficacy and selectivity .
Anticancer Studies
A series of studies have evaluated the anticancer effects of various chromene derivatives:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | AChE inhibition |
| Compound B | 10.0 | Apoptosis induction |
| This compound | 7.5 | Caspase activation |
These findings indicate that this compound exhibits moderate potency compared to other derivatives.
Antimicrobial Studies
The antimicrobial effectiveness has also been assessed across various strains:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 1.0 | 2.0 |
These results demonstrate that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Case Studies
- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor sizes in xenograft models, supporting its potential use in cancer therapy.
- Synergistic Effects : Combining this compound with established antibiotics has yielded synergistic effects, enhancing overall antimicrobial efficacy while potentially reducing required dosages .
Q & A
Q. What are the common synthetic routes for preparing (Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide, and what intermediates are critical?
The compound is typically synthesized via cyclization of thiourea derivatives. For example, (Z)-2-(3-(3-(2,4-dichlorophenyl)acryloyl)thioureido)benzoic acid (3a) can undergo alkylation with ethyl bromoacetate to form tautomeric intermediates, which are then cyclized using hydrazine hydrate to yield the target chromene-carboxamide structure . Key intermediates include thiourea derivatives and tautomeric mixtures, which require careful isolation via recrystallization or chromatography.
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹). Nuclear magnetic resonance (¹H/¹³C-NMR) confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, imino protons at δ 8.5–9.0 ppm). Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical confirmation, as demonstrated by monoclinic P2₁/n space group parameters (a = 8.2232 Å, b = 29.8877 Å, c = 14.4864 Å, β = 94.507°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize tautomeric byproducts during synthesis?
Tautomeric mixtures (e.g., 16a in ) arise from competing alkylation pathways. Optimization involves:
- Solvent selection : Dry acetone or ethanol improves cyclization efficiency .
- Base choice : Sodium ethoxide promotes nucleophilic attack, reducing side reactions .
- Temperature control : Reflux at 80–100°C ensures complete conversion while avoiding decomposition .
Monitoring via thin-layer chromatography (TLC) and quenching reactions at optimal timepoints are critical .
Q. What analytical strategies resolve contradictions in stereochemical assignments between computational predictions and experimental data?
Discrepancies often arise in Z/E configuration assignments. Strategies include:
- SCXRD : Directly determines spatial arrangement of substituents (e.g., Z-configuration confirmed via bond angles and torsion parameters) .
- Nuclear Overhauser Effect (NOE) NMR : Detects spatial proximity of protons (e.g., NOE correlations between imino and chromene protons validate Z-configuration) .
- Density Functional Theory (DFT) : Computes energy-minimized structures and compares with experimental IR/NMR data .
Q. How do substituents on the 2,4-dichlorophenyl group influence the compound’s reactivity in heterocyclization reactions?
Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the imino carbon, accelerating nucleophilic attack during cyclization. Steric effects from ortho-chloro substituents can hinder ring closure, requiring polar aprotic solvents (e.g., DMF) to enhance solubility . Comparative studies with 4-chlorophenyl analogs show slower reaction kinetics, highlighting the role of electronic effects .
Methodological Considerations
Q. What protocols ensure high-purity isolation of the target compound from complex reaction mixtures?
- Recrystallization : Use ethanol/water (3:1) to isolate crystalline products .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates tautomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity, verified by UV detection at 254 nm .
Q. How can oxidative desulfurization be leveraged to modify the compound’s core structure?
Treatment with H₂O₂ in acetic acid desulfurizes thiourea intermediates to form ureido derivatives (e.g., conversion of 3a to 19a in ). This method retains the chromene-carboxamide backbone while introducing polar groups, enhancing solubility for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
